N-(4-benzoylphenyl)acetamide

Regioselective nitration Enviroxime synthesis Directing-group chemistry

N-(4-Benzoylphenyl)acetamide (synonyms: 4-acetamidobenzophenone, N-acetyl-4-aminobenzophenone, 4-(acetylamino)benzophenone, p-benzoylacetanilide) is an aromatic amide belonging to the benzophenone class. With the molecular formula C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol, this crystalline solid exhibits a melting point of 169–170 °C and a boiling point of approximately 459.8 °C at 760 mmHg.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 4834-61-1
Cat. No. B5160490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-benzoylphenyl)acetamide
CAS4834-61-1
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H13NO2/c1-11(17)16-14-9-7-13(8-10-14)15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17)
InChIKeyOBEXUAPBTUTPDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Benzoylphenyl)acetamide (CAS 4834-61-1) – Compound Profile, Physicochemical Identity, and Core Research Utility


N-(4-Benzoylphenyl)acetamide (synonyms: 4-acetamidobenzophenone, N-acetyl-4-aminobenzophenone, 4-(acetylamino)benzophenone, p-benzoylacetanilide) is an aromatic amide belonging to the benzophenone class . With the molecular formula C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol, this crystalline solid exhibits a melting point of 169–170 °C and a boiling point of approximately 459.8 °C at 760 mmHg . Structurally, the compound features a benzophenone core para-substituted with an acetamide (-NHCOCH₃) group, positioning it as a versatile synthetic building block with distinct electronic and steric properties that diverge from both the parent benzophenone and the free amine analog 4-aminobenzophenone .

Why Benzophenone or 4-Aminobenzophenone Cannot Replace N-(4-Benzoylphenyl)acetamide in Multi-Step Pharmaceutical Syntheses and Photochemical Applications


Although benzophenone, 4-aminobenzophenone, and N-(4-benzoylphenyl)acetamide share a common diaryl ketone scaffold, their divergent functional-group electronics dictate mutually exclusive reaction trajectories. The acetamide moiety in N-(4-benzoylphenyl)acetamide serves as both a directing group for regioselective electrophilic aromatic substitution [1] and a transient protecting group for the primary amine, preventing undesired side reactions during nitration or acylation steps that would compromise 4-aminobenzophenone-based routes . Conversely, benzophenone lacks the nitrogen substitution required for the intersystem crossing enhancement observed in 4-amidobenzophenone photoinitiators [2]. These functional distinctions render simple in-class substitution unworkable for any protocol that depends on ortho-nitration regiochemistry, amine protection–deprotection sequences, or triplet-state photochemical tuning.

Quantitative Differentiation Evidence for N-(4-Benzoylphenyl)acetamide Relative to Benzophenone and 4-Aminobenzophenone Analogs


Regioselective Nitration Directing Effect: 4-Acetamidobenzophenone vs. 4-Aminobenzophenone vs. Benzophenone in Enviroxime Precursor Synthesis

In the established synthetic route to the antiviral agent enviroxime, nitration of 4-acetamidobenzophenone with 90% HNO₃ in acetic acid–acetic anhydride yields essentially exclusively 4-acetamido-3-nitrobenzophenone, i.e., nitration ortho to the acetamide and meta to the benzoyl group [1]. In contrast, nitration of unsubstituted benzophenone under comparable conditions produces predominantly 3-nitrobenzophenone (meta to the carbonyl, ~93% regioselectivity), while nitration of 4-aminobenzophenone leads to complex mixtures due to competing oxidation of the free amine and para/ortho-directing competition [2][3]. The acetamide's moderate ortho/para-directing strength and resistance to oxidation uniquely enable the single-isomer nitration required for subsequent reduction and benzimidazole cyclization.

Regioselective nitration Enviroxime synthesis Directing-group chemistry

Thermal Stability and Physical Form: Melting Point Comparison of N-(4-Benzoylphenyl)acetamide vs. Benzophenone and 4-Aminobenzophenone

N-(4-Benzoylphenyl)acetamide exhibits a melting point of 169–170 °C, substantially exceeding that of benzophenone (48 °C) and 4-aminobenzophenone (124 °C) [1][2]. The >120 °C elevation relative to benzophenone reflects stronger intermolecular hydrogen bonding via the acetamide -NHCO- motif, conferring a crystalline solid-state at ambient and moderately elevated temperatures. This thermal profile eliminates the need for refrigerated storage and avoids the liquefaction risk that benzophenone poses in warm shipping or reactor environments.

Thermal stability Solid-state handling Storage and formulation

Photochemical Triplet-State Tuning: Enhanced Intersystem Crossing in 4-Amidobenzophenones vs. Benzophenone

Allen et al. (1996) demonstrated that 4-substituted amidobenzophenones, including the acetamide derivative, exhibit a high rate of intersystem crossing (ISC) to the triplet state, attributed to strong mixing of the n,π* state with a close-lying π,π* state induced by nitrogen lone-pair donation from the amide substituent [1]. While benzophenone itself undergoes ISC with a quantum yield near unity (Φ_ISC ≈ 1.0), the amidobenzophenones produce a distinct transient absorption spectrum assigned to the ketyl radical anion upon microsecond flash photolysis—indicating altered electron-transfer reactivity that directly correlates with real-time IR (RTIR)-measured photopolymerization conversion in acrylate monomers [1]. The relative photoinitiator efficiency ranking was found to be co-synergist- and monomer-dependent, but the amidobenzophenone subclass consistently outperformed benzophenone in amine-containing formulations due to enhanced radical-anion stabilization [1][2].

Photoinitiator efficiency Triplet quantum yield Intersystem crossing

Carboxylesterase Discrimination: N-(4-Benzoylphenyl)acetamide as a Negative-Control Benchmark for Benzophenone-Containing Inhibitor Screening

In human liver microsome assays, N-(4-benzoylphenyl)acetamide demonstrated negligible inhibition of both carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2), with IC₅₀ values exceeding 100,000 nM for each isoform [1]. This near-complete lack of activity stands in contrast to certain benzophenone-containing analogs that achieve sub-micromolar CES inhibition (e.g., reference inhibitors in the ChEMBL database exhibit CES2 IC₅₀ values in the 0.1–10 µM range) [2]. The >100-fold selectivity window positions this compound as a useful tool for establishing baseline (inactive) behavior in benzophenone-focused structure–activity relationship (SAR) campaigns, where the acetamide substitution effectively silences CES interaction while preserving the benzophenone scaffold.

Carboxylesterase inhibition Selectivity screening Human liver microsomes

High-Value Application Scenarios for N-(4-Benzoylphenyl)acetamide Based on Quantitative Differentiation Evidence


Key Intermediate in cGMP Enviroxime and Mebendazole API Manufacturing

When sourcing intermediates for enviroxime (antiviral) or mebendazole (anthelmintic) production, N-(4-benzoylphenyl)acetamide is the irreplaceable nitration substrate. Its acetamide group directs exclusive ortho-nitration to yield 4-acetamido-3-nitrobenzophenone, the penultimate intermediate before benzimidazole cyclization [1]. Procuring this specific compound eliminates the need for isomer separation, reduces step count, and ensures regulatory compliance in the established Drug Master File (DMF) route. Substituting 4-aminobenzophenone or benzophenone would require a complete revalidation of the synthetic pathway, as neither can deliver the correct nitration regioisomer in acceptable purity.

Benchmark Negative Control for Benzophenone-Based Carboxylesterase Inhibitor Screening

For drug discovery groups conducting high-throughput screening of benzophenone-derived libraries against human CES1 or CES2, N-(4-benzoylphenyl)acetamide serves as a validated inactive control compound (IC₅₀ > 100 µM for both isoforms) [1]. This enables robust Z'-factor determination and counter-screening to confirm that hits are driven by substituent-specific interactions rather than non-specific benzophenone-core binding. Laboratories can procure this compound as a reference standard to batch-validate assay performance across screening campaigns.

Thermally Robust Benzophenone Scaffold for Solid-Phase or High-Temperature Reaction Conditions

With a melting point 121 °C above that of benzophenone (169–170 °C vs. 47.9 °C), N-(4-benzoylphenyl)acetamide remains a free-flowing crystalline powder under conditions that liquefy the parent ketone [1]. This thermal profile is advantageous for solid-phase synthetic protocols, mechanochemical reactions, and automated solid-dispensing workflows where low-melting solids cause equipment fouling. Procurement of the acetamide derivative avoids the cold-chain logistics and special handling that benzophenone may require in warm-climate shipping.

Type II Photoinitiator with Tunable Triplet-State Reactivity for UV-Curable Coating Formulations

For formulators developing UV-curable acrylate coatings, N-(4-benzoylphenyl)acetamide belongs to the 4-amidobenzophenone photoinitiator subclass, which exhibits enhanced nitrogen-mediated intersystem crossing and distinct ketyl radical-anion transient behavior relative to benzophenone [1]. When co-formulated with tertiary amine synergists, this subclass provides an alternative cure kinetic profile that can overcome oxygen inhibition in thin-film applications. Users seeking to differentiate their formulation performance from generic benzophenone-based systems can evaluate this compound as a drop-in photoinitiator candidate.

Technical Documentation Hub

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